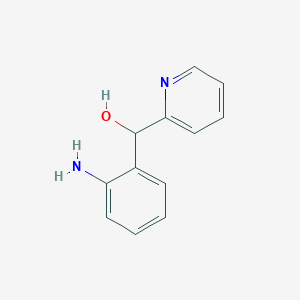

(2-Aminophenyl)(pyridin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

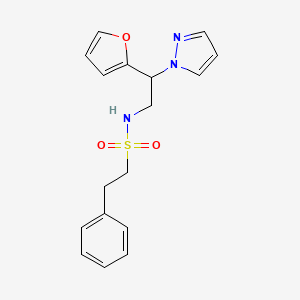

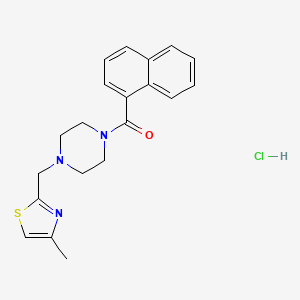

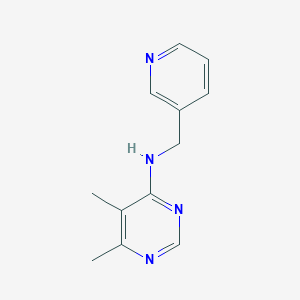

“(2-Aminophenyl)(pyridin-2-yl)methanol” is a chemical compound with the CAS number 115177-59-8 . It has a molecular weight of 200.24 . The IUPAC name for this compound is (2-aminophenyl)(pyridin-2-yl)methanol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “(2-Aminophenyl)(pyridin-2-yl)methanol” is 1S/C12H12N2O/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8,12,15H,13H2 . This indicates the molecular formula of the compound is C12H12N2O .Physical And Chemical Properties Analysis

“(2-Aminophenyl)(pyridin-2-yl)methanol” is a powder that is stored at room temperature . The molecular weight of the compound is 200.24 .Aplicaciones Científicas De Investigación

Synthesis of N-(Pyridin-2-yl)imidates

(2-Aminophenyl)(pyridin-2-yl)methanol: serves as a valuable precursor for the synthesis of N-(pyridin-2-yl)imidates. Researchers have developed a facile, green synthetic protocol to obtain substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. The key steps involve the in situ formation of α-iminonitriles under heterogeneous Lewis acid catalysis, followed by selective transformation into the desired imidates using Cs2CO3 in alcoholic media. This method provides access to an important scaffold for further functionalization and applications .

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

The derivatives of (2-Aminophenyl)(pyridin-2-yl)methanol have been investigated as novel and selective TRPV3 antagonists. These compounds exhibit potential pharmacological activity by modulating TRPV3 channels, which are involved in sensory perception, skin health, and thermoregulation. Further studies are needed to explore their therapeutic applications .

Anti-Fibrosis Agents

Screening results have shown that certain derivatives of (2-Aminophenyl)(pyridin-2-yl)methanol display better anti-fibrosis activity than existing drugs such as Pirfenidone. These compounds could be promising candidates for treating fibrotic diseases, although additional research is required to validate their efficacy .

Csp3-H Oxidation to Pyridin-2-yl-methanones

Efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been achieved through direct Csp3-H oxidation with water under mild conditions. This transformation allows access to diverse pyridin-2-yl-methanone derivatives, which may find applications in medicinal chemistry and materials science .

Novel Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides

Using magnesium oxide nanoparticles, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized. These compounds hold promise for various applications, including drug discovery and materials science .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

(2-aminophenyl)-pyridin-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8,12,15H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFXYELIVQCFSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=N2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminophenyl)(pyridin-2-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2412619.png)

![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)

![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412628.png)

![3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2412632.png)